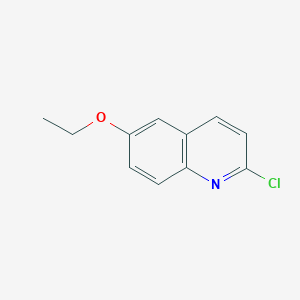

2-Chloro-6-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPKBRMXERGXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Molecular Structure Determination via X-ray Crystallography

While a specific single-crystal X-ray diffraction study for 2-Chloro-6-ethoxyquinoline was not found in the surveyed literature, extensive analysis has been performed on the closely related derivative, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate iucr.org. The data from this derivative provides significant insight into the core quinoline (B57606) structure. The compound crystallizes in the monoclinic system with a P21/c space group nih.gov. The crystallographic data for other related quinoline derivatives, such as 2,4-dichloroquinoline (B42001), also show a planar quinoline ring system researchgate.net.

The analysis of these related structures reveals a consistent planarity of the quinoline fused-ring system, which is a critical aspect of its molecular geometry iucr.orgresearchgate.net.

Crystal Data for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4158 (7) |

| b (Å) | 20.341 (2) |

| c (Å) | 8.4653 (7) |

| β (°) | 97.314 (4) |

| Volume (ų) | 1266.6 (2) |

This data is for the derivative ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate and is used as a proxy for the parent compound. nih.gov

The quinoline ring system is noted for its inherent planarity. In the case of the derivative ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the core 6-chloro-2-ethoxyquinoline moiety is described as being essentially planar iucr.orgnih.gov. This planarity is a key structural feature. Theoretical studies on the parent 6-chloroquinoline confirm that its dihedral angles are consistent with a perfectly planar molecule dergipark.org.tr.

Comprehensive Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule uobasrah.edu.iq. For this compound, the expected 1H and 13C NMR spectra would present characteristic signals confirming the arrangement of its atoms.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically found in the range of 7.0-8.5 ppm. The ethoxy group would be identifiable by a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons, resulting from spin-spin coupling with each other. Studies on various quinoline derivatives have shown that π-π stacking interactions between molecules in solution can lead to unusual concentration-dependent changes in the chemical shifts of the aromatic protons uncw.eduuncw.edu.

¹³C-NMR: The carbon NMR spectrum would display signals for all 11 unique carbon atoms in the molecule. The aromatic carbons generally resonate in the 110–155 ppm region tsijournals.com. The carbons of the ethoxy group would appear in the upfield region of the spectrum.

¹H-¹⁵N HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for establishing long-range connectivity, in this case, between protons and the quinoline nitrogen atom magritek.com. Such an experiment would provide unambiguous confirmation of the nitrogen's position within the heterocyclic ring by showing correlations to protons two or three bonds away. Studies on quinoline complexes have utilized ¹⁵N NMR to probe the electronic environment of the nitrogen atom, noting significant shifts upon coordination with metals researchgate.netnih.gov.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations pressbooks.pub. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy) |

| 1600-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1250-1200 | C-O Stretch | Aryl Ether (Ethoxy) |

| 900-690 | C-H Bending | Aromatic (Out-of-plane) |

These values are based on established correlation tables and data for related compounds. dergipark.org.trpressbooks.pubudel.eduvscht.cz

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy, typically producing molecular ions with minimal fragmentation uvic.cauliege.be. For this compound, positive-ion ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Predicted ESI-MS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO |

| Monoisotopic Mass | 207.04509 Da |

The mass-to-charge ratio (m/z) is for the most abundant isotope of each element.

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

The solid-state architecture of quinoline derivatives is governed by various non-covalent intermolecular interactions that dictate the crystal packing mdpi.com. Analysis of the crystal structure of the derivative ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate reveals that the dominant intermolecular forces are offset π–π stacking interactions iucr.org.

Characterization of Intramolecular C–H···O Hydrogen Bonds and Graph-Set Motifs (e.g., S(6))

The molecular conformation of the this compound scaffold, as observed in its ethyl 4-carboxylate derivative, is significantly stabilized by the presence of a specific intramolecular hydrogen bond. nih.goviucr.org This interaction occurs between a hydrogen atom on the quinoline ring and an oxygen atom of a substituent, leading to the formation of a well-defined ring structure.

This intramolecular C–H···O hydrogen bond results in the formation of an S(6) graph-set motif. nih.goviucr.org Graph-set analysis is a powerful tool for systematically describing hydrogen-bond patterns. The descriptor S(6) indicates an intramolecular hydrogen bond (designated by 'S') that forms a ring composed of 6 atoms. This motif plays a crucial role in restricting the conformational flexibility of the molecule, effectively locking the substituent in a nearly planar arrangement with the quinoline ring system. nih.gov In the case of the studied derivative, the mean plane of the ethyl acetate group forms a very small dihedral angle of 5.02 (3)° with the plane of the this compound moiety, underscoring the planarity enforced by this S(6) motif. nih.goviucr.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Graph-Set Motif |

| C5–H5A···O3 | 0.93 | 2.24 | 2.872 (4) | 125 | S(6) |

| Table 1: Geometry of the intramolecular C–H···O hydrogen bond observed in the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, leading to an S(6) motif. Data sourced from Bouzian et al. (2019). researchgate.net |

Investigation of Offset π–π Stacking Interactions and Columnar Arrangements

In the solid state, the crystal packing of the this compound core is characterized by significant π–π stacking interactions. These interactions are not cofacial (sandwich-style) but are instead classified as offset π–π stacking. nih.gov This arrangement is crucial for the formation of extended supramolecular structures.

In the crystal lattice of the derivative, inversion-related molecules are linked into one-dimensional columns that extend along the c-axis. nih.goviucr.org The key parameters defining this interaction have been precisely measured. The centroid-to-centroid distance between the stacked pyridine (B92270) rings of the quinoline systems is 3.4731 (14) Å. iucr.org The corresponding interplanar distance is 3.397 (1) Å, with a calculated slippage or offset of 0.722 Å. iucr.org This type of columnar arrangement, driven by offset π-stacking, is a common and important packing feature in aromatic and heteroaromatic compounds, influencing the material's electronic and physical properties. uni.lunih.gov

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Offset/Slippage (Å) | Resulting Arrangement |

| Offset π–π Stacking | 3.4731 (14) | 3.397 (1) | 0.722 | Columns along c-axis |

| Table 2: Parameters of the offset π–π stacking interactions between inversion-related quinoline moieties in the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. Data sourced from Bouzian et al. (2019). iucr.org |

Quantification of Hydrogen Bonding and Van der Waals Contributions to Crystal Packing

The Hirshfeld surface analysis indicates that contacts involving hydrogen atoms are predominant. The interactions can be broadly categorized into hydrogen bonding (even if weak, like C-H···O) and non-specific van der Waals interactions. The large percentage of H···H, H···Cl, and H···C contacts underscores the major role that van der Waals forces play in the crystal packing. nih.gov The O···H contacts, contributing over 10%, represent the weaker hydrogen bonding interactions that, along with the dominant van der Waals forces, stabilize the three-dimensional crystal lattice. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis provides a powerful method for visualizing and quantifying the various intermolecular contacts that contribute to the stability of the crystal structure. nih.gov By mapping properties onto this surface and generating two-dimensional fingerprint plots, the nature and relative importance of each type of atomic contact can be elucidated.

The two-dimensional fingerprint plots provide a detailed breakdown of other key intermolecular contacts:

Cl···H/H···Cl contacts are the second most significant, contributing 16.0% to the Hirshfeld surface. nih.gov

O···H/H···O contacts , representing C-H···O hydrogen bonding, contribute 10.3%. nih.gov

C···C contacts , indicative of the π–π stacking interactions, account for 7.9%. nih.gov

These quantitative data illustrate that the supramolecular assembly is a result of a complex interplay between multiple weak interactions, with van der Waals forces (H···H, Cl···H) and offset π-stacking (C···C) being particularly influential.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 50.8 |

| Cl···H / H···Cl | 16.0 |

| O···H / H···O | 10.3 |

| C···C | 7.9 |

| C···H / H···C | 5.3 |

| C···O | 3.7 |

| C···N | 3.3 |

| Table 3: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. Data sourced from Bouzian et al. (2019). nih.gov |

Chemical Reactivity and Derivatization Strategies

Intrinsic Reactivity of the Quinoline (B57606) Core and Peripheral Substituents

The chemical behavior of 2-chloro-6-ethoxyquinoline is a composite of the inherent properties of the quinoline ring system and the electronic influence of its substituents. The nitrogen atom in the heterocycle and the specific placement of the chloro and ethoxy groups create a unique reactivity profile.

The chlorine atom at the C2 position of the quinoline ring is a key functional handle for nucleophilic substitution reactions. Compared to its isomer, 4-chloroquinoline, 2-chloroquinoline (B121035) exhibits distinct reactivity patterns. For instance, 2-chloroquinoline generally shows a higher reactivity towards alkoxide ions, such as methoxide (B1231860), than the 4-chloro isomer. researchgate.net However, it displays a reduced tendency to undergo acid-catalyzed or autocatalytic effects when reacting with amine nucleophiles. researchgate.net

This reactivity makes the C2-chloro group an excellent leaving group, facilitating the introduction of various nucleophiles, including nitrogen, oxygen, and sulfur-based moieties. The substitution of the chlorine atom is a fundamental strategy for elaborating the quinoline core. For example, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been studied to produce 2-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating the utility of the C2 position as a site for derivatization. researchgate.net The presence of other substituents on the quinoline ring can further influence the rate and outcome of these nucleophilic substitution reactions. mdpi.com

| Isomer | Reactivity towards Alkoxides (e.g., Methoxide) | Tendency for Acid Catalysis with Amines | Reference |

|---|---|---|---|

| 2-Chloroquinoline | Higher | Lower | researchgate.net |

| 4-Chloroquinoline | Lower | Higher | researchgate.net |

In the context of C-H functionalization reactions, the presence of an electron-donating group like methoxy (B1213986) (electronically similar to ethoxy) at the C6 position can decrease the reactivity of certain C-H bonds, for example, the C2-H bond in quinoline N-oxides. mdpi.com Conversely, for other types of reactions, electron-donating substituents can enhance reactivity at specific positions. The functionalization of the C6 position itself can be challenging due to its distance from the coordinating nitrogen atom. researchgate.net However, the electronic nature of the C6-substituent plays a role in directing reactions at other sites. In general, electron-donating groups tend to activate the benzene (B151609) ring towards electrophilic substitution, although the pyridine (B92270) ring's deactivating nature complicates this picture. In contrast, reactions involving nucleophilic attack on the heterocyclic ring can be influenced by the electron-donating nature of the C6-ethoxy group, which can subtly affect the electrophilicity of the C2 and C4 positions.

Synthetic Transformations of Functional Groups within Quinoline Derivatives

Building upon the intrinsic reactivity of the substituted quinoline core, a variety of synthetic transformations can be employed to create more complex derivatives. These strategies often target the existing functional groups or use them to direct further reactions.

Quinoline derivatives bearing electrophilic centers, such as the C2-chloro group or an aldehyde functionality, are prime candidates for condensation reactions with nitrogen nucleophiles. The reaction of 2-chloroquinolines with hydrazines can lead to the formation of hydrazinylquinolines. mdpi.comnih.gov For example, 2-chloro-3-formylquinolines readily undergo condensation with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding hydrazones or Schiff bases. nih.gov These reactions are fundamental for building more complex heterocyclic systems fused to the quinoline core.

Similarly, the reaction with amines provides a direct route to aminoquinoline derivatives. These transformations are crucial in medicinal chemistry, as the introduction of amine functionalities can significantly alter the biological properties of the molecule. The reaction conditions for these condensations can vary, often involving refluxing in a suitable solvent like ethanol (B145695) or DMF. nih.govresearchgate.net

| Quinoline Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Schiff Base | nih.gov |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | Hydrazone | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino Derivative | mdpi.com |

| 4,7-Dichloroquinoline | 4-Aminoacetophenone | 4-(Quinolin-4-ylamino)acetophenone | researchgate.net |

Intermediates generated from the initial condensation reactions are often designed to undergo subsequent intramolecular cyclization. This powerful strategy allows for the efficient construction of polycyclic and fused heterocyclic systems. rsc.orgorganic-chemistry.org For instance, a Schiff base formed from the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine can undergo intramolecular cyclization upon heating in nitrobenzene (B124822) to yield a 1H-pyrazolo[3,4-b]quinoline derivative. nih.gov

These cyclization reactions can be promoted by heat, acid, or metal catalysts and are a cornerstone of synthetic strategies for creating diverse quinoline-based scaffolds. nih.govnih.gov The specific pathway of cyclization depends on the structure of the intermediate and the reaction conditions employed, offering access to a wide range of molecular architectures. nih.gov

An aldehyde group on a quinoline ring, such as in this compound-3-carboxaldehyde rlavie.com, is a versatile functional group that can be converted into other important moieties like nitriles and amides. The direct conversion of aldehydes to nitriles can be achieved under mild, often aqueous, conditions using reagents such as iodine in aqueous ammonia (B1221849) or hydroxylamine (B1172632) in the presence of a dehydrating agent. researchgate.netnih.gov

Alternatively, aldehydes can be transformed into primary amides. One-pot procedures have been developed where the aldehyde first reacts to form a nitrile intermediate, which is then hydrated in situ to the corresponding amide, for example, by the addition of hydrogen peroxide. acs.org Chemo-enzymatic cascade reactions have also been developed for the cyanide-free synthesis of nitriles from aldehydes, which can then be further transformed into amides. nih.gov These transformations are valuable for introducing functional groups that can participate in hydrogen bonding and alter the physicochemical properties of the parent molecule.

| Transformation | Reagent System | Key Features | Reference |

|---|---|---|---|

| Aldehyde to Nitrile | Iodine / Aqueous Ammonia | Transition-metal-free, mild conditions | researchgate.net |

| Aldehyde to Nitrile | O-Phenylhydroxylamine HCl / Aqueous Buffer | Suitable for aqueous-soluble substrates | nih.gov |

| Aldehyde to Amide | Iodine / Ammonia Water, then H₂O₂ | One-pot tandem reaction in water | acs.org |

| Aldehyde to Amide | tert-Butyl Hydroperoxide / Aqueous Ammonia | Selective synthesis of primary amides | researchgate.net |

Rational Design and Development of Novel Quinoline Analogs

The strategic design and synthesis of new quinoline analogs are pivotal in the quest for novel therapeutic agents. By modifying the core quinoline structure, chemists can fine-tune the molecule's physicochemical properties and biological activity. A key intermediate in this endeavor is this compound, which serves as a versatile platform for creating a diverse array of derivatives.

Synthesis of Hybrid Compounds Integrating Quinoline with Other Pharmacophores

The synthesis of hybrid molecules, which combine the quinoline scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. This approach can lead to compounds with enhanced efficacy or novel mechanisms of action. The reactivity of the 2-chloro group in this compound and its derivatives allows for the covalent linking of various pharmacophores.

While direct examples involving this compound are not extensively documented in the reviewed literature, the chemical behavior of analogous compounds, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, provides a strong basis for predicting its reactivity. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine yields a Schiff base, which can then undergo intramolecular cyclization to form a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov This reaction highlights a pathway to fuse a pyrazole (B372694) ring system, a known pharmacophore, with the quinoline core. It is chemically reasonable to expect that This compound-3-carbaldehyde (B187102) would undergo a similar transformation to produce the corresponding 6-ethoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

Another illustrative example is the synthesis of thiazolidinone-containing quinoline hybrids. The reaction of 2-chloroquinoline-3-carbaldehydes with phenylhydrazine produces Schiff bases, which can then be treated with thioglycolic acid to yield 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.gov This demonstrates the potential to introduce the thiazolidinone pharmacophore, which is associated with a range of biological activities, onto the quinoline scaffold.

Multicomponent reactions also offer an efficient route to complex hybrid molecules. For example, substituted 2-chloro-3-formylquinolines can react with aminopyrimidinediones and pyrazolones in the presence of a catalyst to form dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov This showcases the capability to construct intricate, multi-ring systems that incorporate multiple pharmacophoric elements in a single synthetic step.

These examples, while not specific to the ethoxy derivative, strongly suggest that this compound and its functionalized derivatives are valuable precursors for the synthesis of a wide variety of hybrid compounds with potential therapeutic applications.

| Starting Material | Reagent(s) | Product | Pharmacophore Integrated |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenylhydrazine2. Heat in nitrobenzene with pyridine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Pyrazole |

| 2-Chloroquinoline-3-carbaldehydes | 1. Phenylhydrazine2. Thioglycolic acid | 2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Thiazolidinone |

| Substituted 2-chloro-3-formylquinolines | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones | Pyran, Pyrimidine, Pyrazole |

Quinoline as a Versatile Building Block in Organic Synthesis

The quinoline nucleus, and specifically this compound, serves as a highly versatile building block in organic synthesis, enabling the construction of more complex and functionally diverse molecules. The reactivity of the chloro substituent at the C2 position is central to its utility, making it a prime site for derivatization through various chemical transformations.

Nucleophilic Substitution Reactions: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. For example, treatment with amines can lead to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, reaction with alkoxides or thiols can yield the corresponding 2-alkoxy or 2-alkylthio derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: A particularly powerful application of this compound as a building block is its use in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, the Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to produce a 2-aryl-6-ethoxyquinoline. This reaction provides a direct method to introduce aryl or heteroaryl substituents at the 2-position, significantly increasing molecular complexity. The general mechanism for such palladium-catalyzed couplings involves oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The versatility of this compound is further enhanced by the potential for additional functionalization on the quinoline ring system. For instance, if a formyl group is present at the 3-position, as in this compound-3-carbaldehyde, it can undergo a variety of condensation reactions to build more elaborate structures. The Vilsmeier-Haack reaction is a common method for introducing such a formyl group onto an activated aromatic ring system, which can then be converted into a chloroquinoline derivative. nih.gov

The strategic application of these and other synthetic methodologies allows for the use of this compound as a foundational element in the multi-step synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. youtube.comyoutube.com

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | 2-Amino-, 2-Alkoxy-, 2-Alkylthio-6-ethoxyquinolines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | 2-Aryl-6-ethoxyquinolines |

Biological Activity and Mechanistic Studies

Molecular and Cellular Mechanisms of Action of 2-Chloro-6-ethoxyquinoline

While direct studies on the molecular mechanisms of this compound are limited, the activities of analogous compounds provide a framework for its potential modes of action. Quinoline-based compounds are known to exert their effects through various cellular pathways.

Quinoline (B57606) derivatives have been shown to interfere with fundamental cellular processes such as the synthesis of DNA and proteins. nih.gov Some quinolones, for example, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby inhibiting bacterial proliferation. While not a quinolone, the planar aromatic structure of the quinoline ring is capable of intercalating between DNA base pairs, which can disrupt DNA replication and transcription. This disruption can lead to an indirect inhibition of DNA synthesis. nih.gov Furthermore, compounds that interfere with DNA function can subsequently affect protein synthesis, as DNA serves as the template for transcription.

The planar, bicyclic aromatic ring system of quinoline is a key feature that facilitates direct, non-covalent interactions with DNA. Heteroaryl substitution at the C-2 position of the quinoline ring, as seen with the chloro group in this compound, can increase the lipophilicity and DNA binding properties of the molecule. biointerfaceresearch.com This interaction often occurs through intercalation, where the flat quinoline ring stacks between the base pairs of the DNA double helix. Such binding can distort the helical structure, interfering with the function of DNA polymerases and topoisomerases, which is a well-established mechanism for some anticancer and antimicrobial agents. mdpi.com

Many chemotherapeutic agents, including those with a quinoline core, exert their anticancer effects by inducing apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov The induction of apoptosis can be triggered by various cellular stresses, including DNA damage resulting from intercalation or the inhibition of key enzymes. researchgate.net For instance, the related compound 2-chloro-2'-deoxyadenosine is known to induce apoptosis in lymphocytes. nih.gov The activation of apoptotic pathways often involves a cascade of enzymes called caspases and is regulated by pro- and anti-apoptotic proteins. Research on other quinoline derivatives has demonstrated their ability to trigger these pathways, suggesting a potential mechanism for this compound. researchgate.net

Structure-Activity Relationship (SAR) Investigations in Quinoline Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. rsc.org

The biological activity of quinoline derivatives is intrinsically linked to their molecular architecture. The planarity of the fused aromatic ring system is a critical factor that allows for effective intercalation into DNA. This flat structure maximizes van der Waals interactions with the stacked base pairs of DNA. Any modification that disrupts this planarity can lead to a significant loss of activity. The fundamental quinoline framework is therefore essential for synthesizing new pharmaceutical substances with significant therapeutic potential. rsc.org

The type, position, and number of substituents on the quinoline ring profoundly modulate its biological effects. rsc.org

Halogenation: The presence of a halogen, such as the chlorine atom at the 2-position of this compound, significantly impacts the molecule's properties. Halogens are electron-withdrawing groups that can alter the electron distribution of the quinoline ring, affecting its ability to interact with biological targets. researchgate.net The introduction of a chlorine atom can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. researchgate.net SAR studies have shown that halogenation can lead to potent antibacterial, antifungal, and anticancer activities. rsc.orgnih.gov For example, 2-chloroquinoline (B121035) frameworks have been developed as inhibitors for viral proteases. nih.gov However, the effect can be position-dependent; in one study on antimalarial quinoline-imidazole hybrids, a chloro group at the C-2 position led to a loss of activity, whereas an electron-donating group enhanced it. rsc.org

Alkoxy Substitution: The ethoxy group at the 6-position is an electron-donating group. Such groups can also influence the electronic properties and metabolic stability of the molecule. The position of the alkoxy group is critical; for instance, modifications at the 7-position of coumarin-quinoline hybrids with a methoxy (B1213986) group were found to influence activity against cholinesterase enzymes. nih.gov Alkoxy groups can affect how the molecule binds to its target and may improve its pharmacokinetic profile.

Table 1: Influence of Substituents on Quinoline Activity This table presents findings from various studies on substituted quinolines to illustrate SAR principles.

| Compound Class | Substitution | Position(s) | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Quinoline-imidazole hybrids | Electron-withdrawing (Cl) | 2 | Loss of antimalarial activity | rsc.org |

| Quinoline-imidazole hybrids | Electron-donating (OCH₃) | 2 | Enhanced antimalarial activity | rsc.org |

| Phenyl-substituted quinolines | 2-chlorophenyl | - | Outstanding antifungal growth inhibition | rsc.org |

| Coumarin-quinoline hybrids | Methoxy (OCH₃) | 7 | Influenced dual inhibition of AChE/BChE enzymes | nih.gov |

| Halogenated Quinolines (HQs) | Halogen | - | Can eradicate drug-resistant bacterial pathogens and biofilms | nih.gov |

Design Principles for Developing Bioactive Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in drug discovery, recognized for its presence in a wide array of pharmacologically active compounds. nih.gov The development of bioactive quinoline derivatives is guided by several key design principles, primarily centered on Structure-Activity Relationships (SAR). SAR studies investigate how the chemical structure of a molecule, including the nature and position of its substituents, influences its biological activity. nih.gov

Key design principles include:

Functionalization: The quinoline nucleus can be modified at various positions to modulate its pharmacological profile. nih.gov For a compound like this compound, the substituents at positions 2 and 6 are critical. The chlorine atom at the C2 position and the ethoxy group at the C6 position significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Molecular Hybridization: This strategy involves combining the quinoline scaffold with other known bioactive moieties to create hybrid molecules. The goal is to develop compounds with dual modes of action, potentially overcoming drug resistance or enhancing therapeutic efficacy.

Halogenation: The introduction of halogen atoms, such as the chlorine in this compound, is a common strategy in drug design. researchgate.net Halogens can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and increase metabolic stability, thereby prolonging the compound's duration of action.

Alkoxy Group Introduction: The presence of an alkoxy group, like the ethoxy group at C6, can also significantly impact bioactivity. These groups can influence the molecule's solubility and ability to form hydrogen bonds, which are crucial for drug-receptor interactions.

Through these rational design approaches, researchers can fine-tune the properties of quinoline scaffolds to develop novel therapeutic agents with improved potency and selectivity. researchgate.net

Preclinical In Vitro Studies for Mechanistic Elucidation

Understanding the mechanism of action is crucial for the development of any new therapeutic agent. Preclinical in vitro studies provide the foundational data for elucidating how compounds like this compound exert their biological effects at a cellular and molecular level.

While direct cytotoxic data for this compound is not extensively documented in the available literature, studies on structurally similar 7-chloro-4-anilino-quinoline derivatives provide significant insights into the potential anticancer activity of this class of compounds. These analogs have been evaluated against various human cancer cell lines, demonstrating a range of cytotoxic potencies.

For instance, certain amide derivatives of 7-chloro-4-anilino-quinoline have shown potent activity against human hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. asianpubs.org The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. One particular derivative, designated 5g, which incorporates a 2-methylpiperidine (B94953) group, was found to be highly potent against HepG2 and MCF-7 cells, with IC50 values of 2.09 µg/mL and 4.63 µg/mL, respectively. asianpubs.org Another compound, 5e, exhibited significant cytotoxicity against three tested cell lines with IC50 values ranging from 5 to 10 µg/mL. asianpubs.org

These findings underscore the potential of the chloro-quinoline scaffold as a basis for the development of new anticancer agents. The variations in activity based on the specific substitutions highlight the importance of the design principles discussed previously.

Table 1: In Vitro Cytotoxicity of 7-Chloro-4-anilino-quinoline Analogs

| Compound | Substituent (R) | Cell Line | IC50 (µg/mL) |

|---|---|---|---|

| 5e | 1-Methylpiperazine | HepG2 | 6.72 |

| SK-LU-1 | 5.35 | ||

| MCF-7 | 9.50 | ||

| 5g | 2-Methylpiperidine | HepG2 | 2.09 |

| SK-LU-1 | >128 | ||

| MCF-7 | 4.63 |

Data sourced from studies on 7-chloro-4-anilino-quinoline derivatives, which are structural analogs of this compound. asianpubs.org

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties. researchgate.netbiointerfaceresearch.com The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death. semanticscholar.org A primary target for many quinolone-based antibacterial agents is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair. semanticscholar.org By inhibiting this enzyme, the compounds prevent the bacterial cell from carrying out essential life processes.

Studies on derivatives closely related to this compound support this mechanistic hypothesis. For example, a series of novel quinoline derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Molecular docking studies for one of the potent hybrid compounds suggested it might target both bacterial LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and Topoisomerase IV proteins, indicating a potential dual-target mechanism. nih.gov

The antimicrobial efficacy of these compounds is typically quantified by measuring the minimum inhibitory concentration (MIC) or by using diffusion assays to determine the zone of inhibition around the compound. For example, a study on various novel chloroquinoline analogs demonstrated their activity against several bacterial strains. nih.gov

Table 2: Antibacterial Activity of a 2-Chloroquinoline Analog

| Compound | Bacterial Strain | Activity |

|---|---|---|

| N-methylbenzoindolo[3,2-b]-quinoline derivative (8) | Vancomycin-resistant E. faecium | MIC = 4 µg/mL |

| B. subtilis 168 | MIC = 2 µg/mL | |

| S. aureus ATCC 29213 | MIC = 2 µg/mL | |

| E. coli ATCC 25922 | MIC = 6 µg/mL |

Data reflects the activity of a structurally related N-methylbenzoindolo[3,2-b]-quinoline derivative. nih.gov

These mechanistic evaluations and activity screenings are vital for identifying the most promising quinoline scaffolds for further development as novel antimicrobial agents to combat the growing challenge of antibiotic resistance. researchgate.net

Applications and Future Research Trajectories

2-Chloro-6-ethoxyquinoline as a Research Tool and Lead Compound in Drug Discovery

This compound serves as a valuable building block and lead compound in the quest for new therapeutic agents. A "lead" is a compound that demonstrates pharmacological or biological activity and acts as the starting point for developing a final drug. The quinoline (B57606) core is present in numerous natural products and synthetic drugs, and the specific chlorine and ethoxy substitutions on this scaffold allow for systematic modifications to explore and optimize biological activity.

The chloro-group at the 2-position is particularly important as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to generate libraries of new compounds for screening. This reactivity is fundamental to its role as a versatile research tool. For instance, derivatives of 2-chloroquinoline (B121035) are used in the synthesis of compounds targeting a wide range of diseases. Research on polysubstituted quinolines has demonstrated their potential as trypanocidal agents for treating Chagas disease, with 6-chloro analogs showing promising activity. nih.gov Similarly, the quinoline scaffold is integral to the design of inhibitors for HIV reverse transcriptase and various cancer cell lines. nih.govresearchgate.net

The ethoxy group at the 6-position influences the molecule's electronic properties and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile. Modifications of this group can fine-tune the compound's interaction with biological targets. For example, a derivative containing a 5-ethoxyquinoline-8-sulfonamido moiety was instrumental in the discovery of a novel class of inhibitors for the monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism, highlighting the scaffold's utility in developing targeted chemical probes. nih.govresearchgate.net

Table 1: Examples of Biologically Active Quinolines and Their Therapeutic Targets

| Quinoline Derivative Class | Therapeutic Target/Application | Research Finding |

|---|---|---|

| Polysubstituted 6-chloro-quinolines | Trypanosoma cruzi (Chagas Disease) | Analogues showed significant trypanocidal activity, serving as promising leads for new treatments. nih.gov |

| Quinoline-based chalcones | HIV Reverse Transcriptase | Chloro-substituted quinoline compounds demonstrated potent cytotoxicity against HIV-RT. nih.gov |

| 2-Chloroquinoline rhodanine (B49660) analogues | Cancer Cell Lines | Compounds showed the ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations. researchgate.net |

Potential Applications in Advanced Material Science due to Unique Electronic Properties

The potential of this compound in material science stems from the intrinsic electronic characteristics of the quinoline ring system. Quinolines are aromatic heterocyclic compounds with distinct electronic and photophysical properties that can be tuned by substituents. The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on the quinoline nucleus creates a push-pull electronic effect, which can influence the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO-LUMO gap).

Theoretical studies, such as those using Density Functional Theory (DFT), on substituted quinolines have shown that halogen substitutions significantly alter the reactive nature and electronic features of the quinoline moiety. dergipark.org.tr These tailored electronic properties are foundational for applications in advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence and phosphorescence of quinoline derivatives make them candidates for emissive or charge-transporting layers in OLEDs.

Sensors: Changes in the fluorescence or electronic properties of the quinoline core upon binding to specific analytes (e.g., metal ions) can be exploited for chemical sensor development.

Organic Semiconductors: The planar structure and potential for π-π stacking interactions make quinoline-based molecules interesting for applications in organic field-effect transistors (OFETs).

While direct applications of this compound in materials science are still emerging, the fundamental electronic properties being explored through computational chemistry provide a strong basis for its future development in this field. dergipark.org.tr

Contributions to Advancements in Organic Synthesis Methodologies and Catalysis

The synthesis of substituted quinolines like this compound is a significant area of research in organic chemistry. The development of efficient and selective synthetic methods not only facilitates the production of these valuable compounds but also contributes to the broader field of organic synthesis. For instance, achieving regioselectivity in the substitution of dichloroquinolines is a common challenge. Research into the C4-ethoxylation of 2,4-dichloroquinoline (B42001) has led to methods employing additives like 18-crown-6 (B118740) ether to achieve high yield and selectivity for the desired isomer, a technique that can be applied to other selective substitution reactions. nih.gov

Furthermore, 2-chloroquinoline derivatives are key intermediates for constructing more complex, fused heterocyclic systems. nih.govrsc.org The Vilsmeier-Haack reaction, for example, is a classical method used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. jscimedcentral.com These aldehydes are versatile precursors for a wide array of heterocyclic compounds with potential biological activities.

The drive for more sustainable chemical processes has also impacted the synthesis of quinoline-related structures. Recent advancements focus on green chemistry approaches, such as the use of recyclable catalysts like bentonite (B74815) clay, one-pot syntheses, and microwave-assisted reactions to improve efficiency and reduce environmental impact. researchgate.netmdpi.com These methodological advancements are crucial for making the synthesis of compounds like this compound more cost-effective and scalable.

Strategic Directions for Future Research on this compound and its Analogs

To fully unlock the potential of this compound, future research should be directed along several strategic avenues, from fundamental structure-activity studies to the development of scalable, green manufacturing processes.

Systematic exploration of the structure-activity relationships (SAR) is crucial for transforming a lead compound into a potent and selective drug candidate. For this compound, this would involve synthesizing a series of analogs with targeted modifications at key positions.

Table 2: Proposed Modifications for SAR Studies of this compound

| Position | Modification Strategy | Rationale |

|---|---|---|

| C2-Position | Replace chlorine with various amines, thiols, and other nucleophiles. | To explore how different substituents impact target binding and biological activity. This is a common strategy for building compound libraries. |

| C6-Position | Vary the length and nature of the alkoxy chain (e.g., methoxy (B1213986), propoxy, benzyloxy). | To modulate lipophilicity and steric interactions, which can affect cell permeability and target engagement. |

| Quinoline Ring | Introduce additional substituents (e.g., fluoro, methyl, trifluoromethyl) at other positions. | To fine-tune electronic properties and metabolic stability, as demonstrated in SAR studies of other antimalarial quinolines. nih.gov |

By correlating these structural changes with biological activity against various targets (e.g., kinases, parasites, viruses), researchers can build a comprehensive SAR model to guide the design of new analogs with improved potency and selectivity. nih.govrsc.org

Computational chemistry offers powerful tools to accelerate the drug discovery process and provide insights that are difficult to obtain through experiments alone. For this compound and its analogs, advanced computational modeling can be applied in several ways:

Molecular Docking: To predict the binding modes of analogs within the active site of a biological target, helping to explain observed SAR and guide the design of new inhibitors. nih.gov

Quantum Mechanics (QM): Methods like DFT can be used to calculate electronic properties, reaction mechanisms, and spectroscopic features, providing a deeper understanding of the molecule's intrinsic reactivity and characteristics. dergipark.org.tr

Machine Learning (ML) and AI: As datasets on quinoline analogs grow, ML models can be trained to predict biological activity, toxicity, and pharmacokinetic properties (ADMET), enabling rapid virtual screening of large chemical libraries and the generation of novel molecular structures with desired profiles. mdpi.com

These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing for a more rational and efficient design process.

For any promising compound to move from the laboratory to clinical and commercial application, the development of a scalable, cost-effective, and environmentally friendly synthesis is essential. Future research should focus on optimizing the synthesis of this compound by:

Process Optimization: Improving reaction conditions (temperature, solvents, reaction times) to maximize yield and minimize byproducts.

Catalyst Development: Exploring novel catalysts that can improve efficiency and be recycled, reducing waste and cost.

Green Chemistry Principles: Implementing strategies such as using safer solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and minimizing waste generation, in line with modern standards for sustainable chemical manufacturing. researchgate.netmdpi.com

An efficient synthesis method was developed for the related compound 6-chloro-2-chloroquinoxaline, which improved reaction stability and reduced aqueous waste, demonstrating the feasibility and benefit of such process improvements. google.com Adopting similar principles for this compound will be critical for its potential future as a commercial product.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-ethoxyquinoline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves:

Q. Critical factors affecting yield :

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons at C-5 and C-7 show distinct splitting patterns due to the electron-withdrawing chloro group (δ 8.2–8.5 ppm) and ethoxy group (δ 4.1–4.3 ppm for -OCH₂-) .

- ¹³C NMR : The chloro-substituted carbon (C-2) appears at ~145 ppm, while the ethoxy carbon (C-6) resonates at ~70 ppm .

- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., distinguishing 6-ethoxy from 7-ethoxy isomers) .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

Answer: The chloro group at C-2 is highly reactive toward:

- Nucleophilic aromatic substitution (e.g., with amines or thiols to generate analogs for biological screening) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) using Pd catalysts .

The ethoxy group at C-6 can undergo:

- Demethylation under acidic conditions to yield hydroxylated derivatives for metabolic studies .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Answer: Contradictions often arise from:

- Impurity profiles : Residual solvents or unreacted intermediates (e.g., 2,6-dichloroquinoline) can skew bioassay results. Use HPLC-MS (≥95% purity threshold) for compound validation .

- Assay variability : Standardize cell-based assays (e.g., MIC tests for antimicrobial activity) using reference strains and controlled growth media .

Q. Methodological Recommendations :

- Replicate studies across multiple labs to confirm trends.

- Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Answer:

- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina to predict metabolic stability .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP values to optimize bioavailability .

Q. How can reaction conditions be optimized to minimize dihalogenation during synthesis?

Answer:

- Stoichiometric control : Use 1.1 equivalents of chlorinating agent to prevent over-halogenation .

- Additive screening : Catalytic KI in POCl₃ reduces dichlorination by stabilizing reactive intermediates .

Experimental Validation :

In a comparative study, adding KI (0.2 eq.) increased mono-chlorinated product yield from 65% to 83% .

Q. What analytical techniques are recommended for detecting degradation products in stability studies?

Answer:

Q. How does the electronic effect of the ethoxy group influence electrophilic substitution at C-3?

Answer: The ethoxy group’s +M (mesomeric) effect activates the C-3 position for electrophiles (e.g., nitration or sulfonation), directing substitution para to the ethoxy group .

Q. Supporting Data :

- Hammett σ values : σ_meta = -0.15 (electron-donating effect) enhances electrophilic attack at C-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.